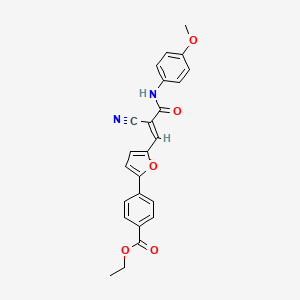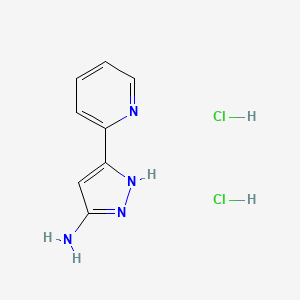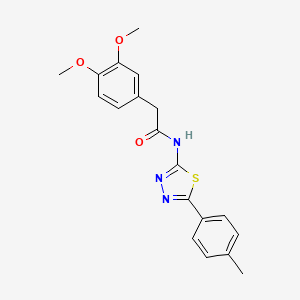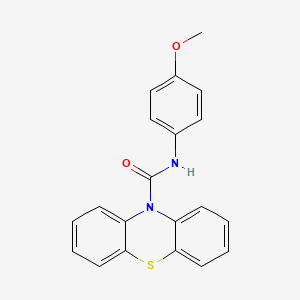![molecular formula C18H17N3O B2504144 (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one CAS No. 1904636-57-2](/img/structure/B2504144.png)
(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on compounds similar to (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one focuses on their synthesis and potential biological activity. For instance, studies have developed various benzocycloheptene-5-one derivatives due to their synthetic and biological applications, including potential pharmacological uses (Konda, Reguri, & Kagg, 2014). Similarly, novel pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat, Kumar, Nisar, & Kumar, 2014).
Antimicrobial and Antifungal Potential
Several studies have synthesized new heterocyclic compounds, including chalcones and pyrimidine derivatives, and evaluated their antibacterial and antifungal activities. Some of these compounds showed significant activity against bacterial and fungal strains (Pandhurnekar, Meshram, Chopde, & Batra, 2013).
Antitumor and Anticancer Applications
Compounds structurally related to this compound have been synthesized and assessed for their antitumor and anticancer properties. Research demonstrates that some of these compounds exhibit potent activities against various cancer cell lines, indicating their potential as anticancer agents (Edrees & Farghaly, 2017).
HIV Reverse Transcriptase Inhibition
Research into similar compounds has revealed potential applications in inhibiting HIV reverse transcriptase, a key enzyme in the replication of HIV. Novel compounds with structures resembling this compound have shown activity in the low micromolar range against HIV-1 (Wang, Lou, Guo, Xu, Zhang, & Liu, 2006).
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as Ritlecitinib , are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.
Mode of Action
Ritlecitinib binds covalently to Cys-909 of JAK3 , a site where other JAK isoforms have a serine residue . This makes Ritlecitinib a highly selective and irreversible JAK3 inhibitor . Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family . The dual activity of Ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling as well as the cytolytic activity of T cells .
Biochemical Pathways
The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases .
Pharmacokinetics
Ritlecitinib exhibits good oral bioavailability . It is rapidly absorbed and distributed throughout the body, including the liver and various regions of the brain . The systemic half-life of Ritlecitinib is approximately 2 hours .
Result of Action
The molecular and cellular effects of Ritlecitinib’s action include a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation and function of T cells . These effects can lead to a decrease in inflammation and tissue damage associated with various autoimmune diseases .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAEUBHVXLYDZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)


![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)
![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)


![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)